Sibiricose A3
Overview
Description
Sibiricose A3 is a natural compound found in the roots of Polygalae Radix, a traditional Chinese medicinal herb. It is a type of oligosaccharide ester, specifically a β-D-fructofuranosyl 6-O-(4-hydroxybenzoyl)-α-D-glucopyranoside . This compound has garnered attention due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sibiricose A3 involves the extraction from the roots of Polygalae Radix. The process typically includes the following steps:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as ethanol or methanol.
Purification: The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sibiricose A3 undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen atoms, typically using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxybenzoic acid derivatives, while reduction may produce simpler sugar alcohols .
Scientific Research Applications
Sibiricose A3 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Sibiricose A3 involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter levels, inhibit inflammatory mediators, and scavenge free radicals. These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Sibiricose A1
- Sibiricose A5
- Polygalaxanthone III
- N-acetyl-D-glucosamine
Uniqueness
Sibiricose A3 is unique due to its specific structure, which includes a β-D-fructofuranosyl and α-D-glucopyranoside moiety linked by a 6-O-(4-hydroxybenzoyl) group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O13/c20-5-10-13(24)16(27)19(7-21,31-10)32-18-15(26)14(25)12(23)11(30-18)6-29-17(28)8-1-3-9(22)4-2-8/h1-4,10-16,18,20-27H,5-7H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTIMEVVBBGLIF-OVUASUNJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347716 | |
Record name | beta-D-Fructofuranosyl 6-O-(4-hydroxybenzoyl)-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139726-39-9 | |
Record name | beta-D-Fructofuranosyl 6-O-(4-hydroxybenzoyl)-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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